molecular formula C11H11NO3 B1608380 4-methoxy-7-methyl-1H-indole-2-carboxylic Acid CAS No. 383132-77-2

4-methoxy-7-methyl-1H-indole-2-carboxylic Acid

Cat. No.: B1608380
CAS No.: 383132-77-2
M. Wt: 205.21 g/mol
InChI Key: JYPDQXPGNMLIJO-UHFFFAOYSA-N
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Description

4-Methoxy-7-methyl-1H-indole-2-carboxylic acid is a chemical compound with the linear formula C11H11O3N1 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC1=C2NC(C(O)=O)=CC2=C(OC)C=C1 . This indicates the presence of a methoxy group (OC), a methyl group ©, and a carboxylic acid group (C(O)=O) attached to an indole ring.


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular formula is C11H11O3N1 .

Scientific Research Applications

Synthesis and Chemical Properties

4-methoxy-7-methyl-1H-indole-2-carboxylic acid serves as a precursor in the synthesis of various novel compounds with potential biological and chemical applications. For instance, indole carboxylic acids have been utilized in the synthesis of indole-benzimidazole derivatives under high-temperature conditions with polyphosphoric acid acting as a catalyst (Xin-ying Wang et al., 2016). These derivatives are of interest due to their chemical properties and potential applications in medicinal chemistry.

Catalytic Coupling Reactions

The compound has also found use in catalytic coupling reactions. For example, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids highlights the versatility of methoxy-indole derivatives in facilitating mild and efficient diverse product formation through selective C-C and C-N bond formation (Jing Zheng et al., 2014).

Spectroscopic and Computational Studies

Spectroscopic and computational studies have been conducted on similar methoxy-indole derivatives to understand their electronic nature, reactivity, and non-linear optical (NLO) properties, making them potential candidates for advanced material science applications (M. S. Almutairi et al., 2017). These studies provide insight into the chemical descriptors and molecular electrostatic potential (MEP) analysis, enhancing our understanding of their reactivity and applications in designing new materials.

Photocleavage and Biological Activity

The effects of aromatic substituents on the photocleavage efficiency of 1-acyl-7-nitroindolines have been studied, with 4-methoxy substitution shown to improve photolysis efficiency. This property is significant in the development of photolabile precursors for carboxylic acids, particularly in neuroactive amino acids (G. Papageorgiou et al., 2000).

Crystal Structure Analysis

Crystal structure analysis of related compounds, like 5-methoxyindole-3-acetic acid, has been performed to understand the molecular conformation and hydrogen bonding, which are critical for designing drugs and materials with desired properties (T. Sakaki et al., 1975).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard classifications: Acute Tox. 4 Oral, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1 .

Properties

IUPAC Name

4-methoxy-7-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-3-4-9(15-2)7-5-8(11(13)14)12-10(6)7/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPDQXPGNMLIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398071
Record name 4-methoxy-7-methyl-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383132-77-2
Record name 4-methoxy-7-methyl-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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